N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide
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Overview
Description
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide is a complex organic compound featuring a furan ring, an imidazo[1,2-b]pyrazole moiety, and a cyclobutanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide typically involves multiple steps:
Formation of the Imidazo[1,2-b]pyrazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For example, a common method involves the reaction of a hydrazine derivative with a suitable diketone or ketoester.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid or ester reacts with a halogenated imidazo[1,2-b]pyrazole intermediate in the presence of a palladium catalyst.
Attachment of the Cyclobutanecarboxamide Group: This step typically involves the reaction of the intermediate with cyclobutanecarboxylic acid or its derivatives, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically forming furanones or other oxidized derivatives.
Reduction: The imidazo[1,2-b]pyrazole core can be reduced under hydrogenation conditions, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Dihydroimidazo[1,2-b]pyrazole derivatives.
Substitution: Various substituted imidazo[1,2-b]pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit interesting interactions with biological macromolecules due to its heterocyclic structure, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or photonic properties, given its conjugated system and potential for functionalization.
Mechanism of Action
The mechanism by which N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The furan and imidazo[1,2-b]pyrazole moieties could engage in hydrogen bonding, π-π stacking, or other non-covalent interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide
- N-(2-(6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide
Uniqueness
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to its thiophene or pyridine analogs. This uniqueness can influence its binding affinity and specificity in biological systems, as well as its physical properties in material science applications.
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(12-3-1-4-12)17-6-7-19-8-9-20-15(19)11-13(18-20)14-5-2-10-22-14/h2,5,8-12H,1,3-4,6-7H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJZSVZHDJKBKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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